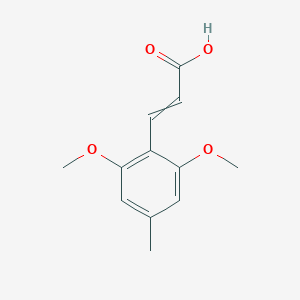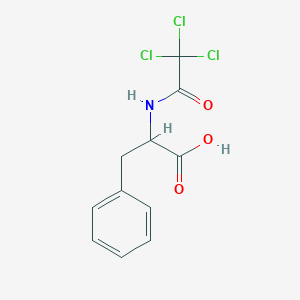![molecular formula C10H13N3O2 B14722167 1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine CAS No. 5757-82-4](/img/structure/B14722167.png)
1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group –C=N–NH2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine can be synthesized through the reaction of 4-nitroacetophenone with 1,1-dimethylhydrazine. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds via the formation of an intermediate hydrazone, which then undergoes further condensation to yield the final product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazones.
Applications De Recherche Scientifique
1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to alterations in their structure and function. This interaction can result in antimicrobial or anticancer effects by disrupting essential biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dimethylhydrazine: A related compound with similar chemical properties but lacking the nitrophenyl group.
4-Nitroacetophenone: A precursor in the synthesis of 1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine.
Hydrazones: A broader class of compounds with similar functional groups.
Uniqueness
This compound is unique due to the presence of both the dimethylhydrazine and nitrophenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
5757-82-4 |
|---|---|
Formule moléculaire |
C10H13N3O2 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
N-methyl-N-[1-(4-nitrophenyl)ethylideneamino]methanamine |
InChI |
InChI=1S/C10H13N3O2/c1-8(11-12(2)3)9-4-6-10(7-5-9)13(14)15/h4-7H,1-3H3 |
Clé InChI |
LGBYZKSTFGBXRL-UHFFFAOYSA-N |
SMILES canonique |
CC(=NN(C)C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


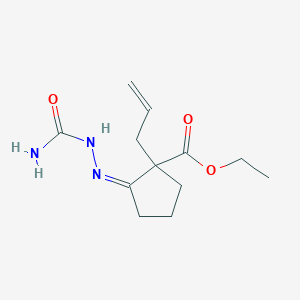
![3-Methylbenzo[f][1,7]naphthyridine](/img/structure/B14722090.png)
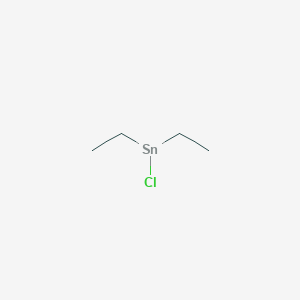
![ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate](/img/structure/B14722116.png)



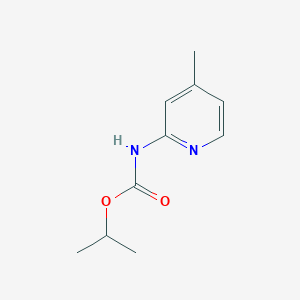
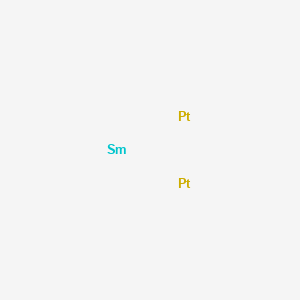
![(4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione](/img/structure/B14722160.png)

